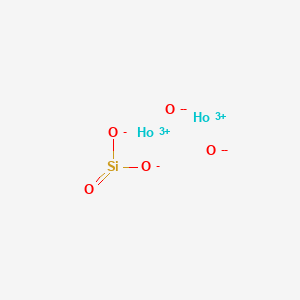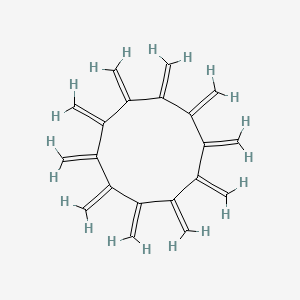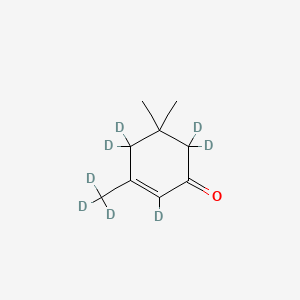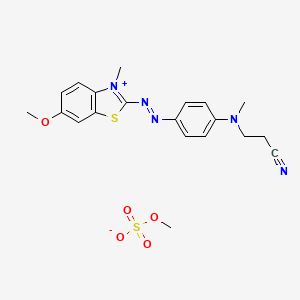
3-Bromo-1-fluoronaphthalene
Descripción general
Descripción
3-Bromo-1-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is typically found as a colorless crystalline solid or a pale yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide .
Aplicaciones Científicas De Investigación
3-Bromo-1-fluoronaphthalene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
Target of Action
This compound is an atropisomer with a substituent on the bromine atom . It is used in the synthesis of various compounds, including substituted naphthalenes . .
Mode of Action
It is known that the compound can be synthesized by reacting 1-fluoronaphthalene with butyllithium and then reacting that product with bromine . .
Biochemical Pathways
Given its use in the synthesis of various compounds, it may influence a range of biochemical pathways depending on the specific context of its use
Pharmacokinetics
The compound has a molecular weight of 225.06 g/mol , which may influence its absorption and distribution.
Result of Action
As an atropisomer, it may have unique stereochemical interactions with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-fluoronaphthalene involves the reaction of 1-fluoronaphthalene with butyllithium, followed by the addition of bromine. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures (around -75°C) to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the reaction of 3-bromo-1-chloronaphthalene with sodium fluoride. This reaction is conducted under mild conditions with the appropriate solvent to facilitate the substitution of the chlorine atom with a fluorine atom .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalenes or other reduced forms.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Comparación Con Compuestos Similares
- 1-Bromo-4-fluoronaphthalene
- 2-Bromo-6-fluoronaphthalene
- 1-Bromo-3-fluoronaphthalene
Comparison: 3-Bromo-1-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties, such as melting and boiling points, and may participate in different chemical reactions due to steric and electronic effects .
Propiedades
IUPAC Name |
3-bromo-1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPGEKVRNVONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660305 | |
| Record name | 3-Bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-59-3 | |
| Record name | 3-Bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-bromo-1-fluoronaphthalene in the synthesis of atropisomers like 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl?
A1: this compound serves as a crucial intermediate in synthesizing the atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl []. This is achieved through a series of reactions, beginning with the treatment of this compound with lithium diisopropylamide. This generates a dilithiated intermediate, which upon reaction with copper(II) bromide followed by nitrobenzene, yields the desired atropisomer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)











![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)
